![molecular formula C15H13ClO4 B6405723 6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid, 95% CAS No. 1261905-91-2](/img/structure/B6405723.png)
6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid, 95%
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Overview
Description
6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid, or 6-Cl-2-DMPBA, is an organic compound with a molecular formula of C13H10ClO3. It is a member of the phenyl benzoic acid family, and is a commonly used reagent in the field of organic synthesis. 6-Cl-2-DMPBA is a white crystalline solid that is insoluble in water, but soluble in a variety of organic solvents. It is commercially available in a 95% purity grade, and is widely used in laboratory experiments.
Scientific Research Applications
6-Cl-2-DMPBA is widely used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of various heterocyclic compounds, such as quinolines and indoles, and in the synthesis of peptides and peptidomimetics. 6-Cl-2-DMPBA is also used in the synthesis of biologically active compounds, such as inhibitors of protein kinases and phosphatases.
Mechanism of Action
The mechanism of action of 6-Cl-2-DMPBA is not fully understood. However, it is believed to act as an electrophile in organic synthesis reactions, and to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. It is also believed to act as a catalyst in the formation of heterocycles, and to promote the formation of peptide bonds in peptide synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-2-DMPBA have not been studied in detail. However, it is believed to be relatively non-toxic and non-irritating, and is not known to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
The main advantage of 6-Cl-2-DMPBA is its low cost and wide availability. It is also relatively easy to use, and can be stored for long periods of time without decomposition. The main limitation is its insolubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
The future of 6-Cl-2-DMPBA in scientific research is promising. Further research is needed to better understand its mechanism of action, and to develop new and more efficient synthetic methods. Additionally, further research is needed to explore its potential applications in the fields of medicinal chemistry, agrochemistry, and biotechnology. Other potential future directions include the development of new derivatives of 6-Cl-2-DMPBA, and the exploration of its potential applications in the fields of nanotechnology and materials science.
Synthesis Methods
6-Cl-2-DMPBA can be synthesized through several methods. The most common method is the reaction of 3,4-dimethoxybenzaldehyde and chloroacetic acid in the presence of piperidine as a catalyst. This reaction yields 6-Cl-2-DMPBA as the major product. Other methods of synthesis include the reaction of 3,4-dimethoxybenzoic acid and thionyl chloride, and the reaction of 3,4-dimethoxybenzoic acid and phosphorus oxychloride.
properties
IUPAC Name |
2-chloro-6-(3,4-dimethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-12-7-6-9(8-13(12)20-2)10-4-3-5-11(16)14(10)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZPRUZQGWXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690851 |
Source
|
Record name | 3-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-91-2 |
Source
|
Record name | 3-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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